molecular formula C10H14N2O2 B1681049 Solriamfetol CAS No. 178429-62-4

Solriamfetol

Numéro de catalogue B1681049
Numéro CAS: 178429-62-4
Poids moléculaire: 194.23 g/mol
Clé InChI: UCTRAOBQFUDCSR-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Although the high-performance liquid chromatography analysis of commercial solriamfetol has revealed the presence of several impurities, their synthesis, structure elucidation, and chromatographic determination have not been reported yet .


Molecular Structure Analysis

Solriamfetol is a phenylalanine derivative. Its IUPAC name is (2R)-2-amino-3-phenylpropylcarbamate . The molecular formula of Solriamfetol is C10H14N2O2 .


Chemical Reactions Analysis

The chemical reactions of Solriamfetol are not well-documented in the literature. More research is needed to understand its chemical reactions .


Physical And Chemical Properties Analysis

Solriamfetol has a molecular weight of 194.23 g/mol . It is a central nervous system drug that is used to treat excessive daytime sleepiness accompanied by narcolepsy or obstructive sleep apnea .

Applications De Recherche Scientifique

Application in Narcolepsy

Scientific Field

Sleep Medicine Summary of Application: Solriamfetol is used to treat excessive daytime sleepiness (EDS) in adults with narcolepsy . Methods of Application: The recommended starting dose for adults with narcolepsy is 75 mg once daily, which can be titrated based on efficacy and tolerability to a maximum recommended dose of 150 mg once daily . Results and Outcomes: Clinical trial evidence shows that solriamfetol reduces EDS compared with placebo. However, the quality of life improvement is uncertain due to the assessment methods used in the trials .

Application in Obstructive Sleep Apnea (OSA)

Scientific Field

Pulmonology/Sleep Medicine Summary of Application: Solriamfetol is indicated for the treatment of EDS in adult patients with OSA . Methods of Application: For OSA, the starting dose is 37.5 mg once daily, which may be increased to a maximum of 150 mg based on patient response . Results and Outcomes: In real-world studies, solriamfetol has shown to provide early and sustained reductions in excessive sleepiness and improvements in wakefulness relative to placebo .

Application in Parkinson’s Disease

Scientific Field

Neurology Summary of Application: Solriamfetol has been evaluated for its safety and efficacy in treating EDS in Parkinson’s disease (PD) . Methods of Application: A Phase 2 trial involved a double-blind, 4-week, crossover trial with doses of 75, 150, and 300 mg per day . Results and Outcomes: The trial showed dose-dependent improvements in wakefulness, but no significant improvements in EDS were observed. The most common adverse events included nausea and dizziness .

Experimental Procedures

Scientific Field

Pharmacology Summary of Application: Solriamfetol’s efficacy and safety have been compared with other wake-promoting agents in narcoleptic mice . Methods of Application: The study involved administering active doses during both active and resting phases to evaluate wake-promoting effects . Results and Outcomes: Solriamfetol promoted wakefulness without psychomotor effects and without inducing anxiety-related behaviors, unlike modafinil .

Analytical Chemistry

. Methods of Application: High-performance liquid chromatography (HPLC) in polar organic mode using polysaccharide-type chiral stationary phases was used for this purpose . Results and Outcomes: The method achieved high enantioresolution and was validated according to current ICH guidelines .

Attention Deficit Hyperactivity Disorder (ADHD)

Scientific Field

Psychiatry Summary of Application: Solriamfetol is being assessed for its efficacy and safety in adults with ADHD . Methods of Application: The FOCUS trial is a Phase 3, multi-center, randomized, double-blind, placebo-controlled, parallel-group trial . Results and Outcomes: The outcomes of this study are yet to be published, but it aims to provide insights into solriamfetol’s potential benefits for ADHD patients .

Orientations Futures

Solriamfetol may be an effective alternative for managing ADHD in adults . It is currently approved in the United States for treating excessive daytime sleepiness in patients with narcolepsy or obstructive sleep apnea. In addition to its approved indication of excessive sleepiness, Solriamfetol is under development for certain other uses including the treatment of attention deficit hyperactivity disorder (ADHD), binge eating disorder, and circadian rhythm sleep disorders .

Propriétés

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTRAOBQFUDCSR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027926
Record name Solriamfetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor.
Record name Solriamfetol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Solriamfetol

CAS RN

178429-62-4
Record name (2R)-2-Amino-3-phenylpropyl carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178429-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solriamfetol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178429624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solriamfetol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solriamfetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLRIAMFETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U7C91AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Solriamfetol
Reactant of Route 2
Reactant of Route 2
Solriamfetol
Reactant of Route 3
Reactant of Route 3
Solriamfetol
Reactant of Route 4
Reactant of Route 4
Solriamfetol
Reactant of Route 5
Reactant of Route 5
Solriamfetol
Reactant of Route 6
Reactant of Route 6
Solriamfetol

Citations

For This Compound
1,020
Citations
PK Schweitzer, R Rosenberg, GK Zammit… - American Journal of …, 2019 - atsjournals.org
… ] solriamfetol); none were deemed related to study drug. The most common adverse events with solriamfetol … Conclusions: Solriamfetol significantly increased wakefulness and reduced …
Number of citations: 124 www.atsjournals.org
LP Carter, JE Henningfield, YG Wang… - Journal of …, 2018 - journals.sagepub.com
Background: This study evaluated the human abuse potential of solriamfetol (formerly JZP-110), a selective dopamine and norepinephrine reuptake inhibitor with robust wake-…
Number of citations: 21 journals.sagepub.com
J Wang, S Yang, X Li, T Wang, Z Xu, X Xu, H Gao… - Sleep Medicine, 2021 - Elsevier
… from five RCTs and found solriamfetol led to a significant … event was significantly increased in solriamfetol group (RR = 1.42, 95… adverse event between solriamfetol and controlled group (…
Number of citations: 15 www.sciencedirect.com
MJ Thorpy, C Shapiro, G Mayer, BC Corser… - Annals of …, 2019 - Wiley Online Library
Objective Solriamfetol (JZP‐110) is a selective dopamine and norepinephrine reuptake inhibitor with wake‐promoting effects. This phase 3 study (NCT02348593) evaluated the safety …
Number of citations: 131 onlinelibrary.wiley.com
K Zomorodi, M Kankam, Y Lu - Clinical Therapeutics, 2019 - Elsevier
… 300-mg dose of solriamfetol in a … solriamfetol (plasma and urine) and N-acetyl solriamfetol (urine) by using validated LC-MS/MS bioanalytical methods. The effect of food on solriamfetol …
Number of citations: 19 www.sciencedirect.com
PK Schweitzer, KP Strohl, G Mayer… - Journal of Clinical …, 2021 - jcsm.aasm.org
… evaluated solriamfetol’s efficacy in subgroups of participants with OSA who were adherent or nonadherent to primary OSA therapy at baseline and examined whether solriamfetol …
Number of citations: 12 jcsm.aasm.org
J Powell, C Piszczatoski… - Annals of …, 2020 - journals.sagepub.com
Objective: The purpose of this article is to review the available clinical trial data that led to the Food and Drug Administration (FDA) approval of solriamfetol as well as its role in clinical …
Number of citations: 7 journals.sagepub.com
PJ Strollo Jr, J Hedner, N Collop, DG Lorch Jr, D Chen… - Chest, 2019 - Elsevier
… maintenance of solriamfetol efficacy … solriamfetol in a 12-week randomized, controlled phase III study. This phase III trial evaluated the maintenance of efficacy and safety of solriamfetol …
Number of citations: 78 www.sciencedirect.com
HA Emsellem, MJ Thorpy, GJ Lammers, CM Shapiro… - Sleep Medicine, 2020 - Elsevier
… The approved dose range of solriamfetol in the US is 75–150 … solriamfetol had significant improvement on primary and key secondary outcomes. Specifically, treatment with solriamfetol …
Number of citations: 25 www.sciencedirect.com
A Markham - Drugs, 2019 - Springer
Solriamfetol (Sunosi™) is an orally active, selective dopamine and norepinephrine reuptake inhibitor that was recently approved in the USA as a treatment for excessive daytime …
Number of citations: 14 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.